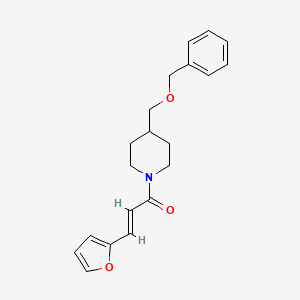

![molecular formula C17H13N3O2 B2937920 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid CAS No. 332025-85-1](/img/structure/B2937920.png)

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid is a biochemical compound used for proteomics research . It has a molecular formula of C17H13N3O2 and a molecular weight of 291.30 .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives, which includes 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid, has been reported in the literature . The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid contains a total of 38 bonds, including 25 non-H bonds, 21 multiple bonds, 3 rotatable bonds, 1 double bond, and 20 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyrrole .Scientific Research Applications

Antiviral Activity

Indolo[2,3-b]quinoxaline derivatives have shown excellent antiviral effects against human cytomegalovirus (CMV), herpes simplex virus (HSV-1), and varicella-zoster virus (VZV). The mechanism involves intercalation of DNA between nucleobases, which can disrupt viral replication .

Anticancer and Cytostatic Activity

These compounds have been synthesized and evaluated for their anticancer and cytostatic activities. They exhibit potential as anti-cancer agents due to their ability to interfere with cell proliferation .

Dye Synthesis

Indolo[2,3-b]quinoxaline derivatives have been used to synthesize novel dyes. These dyes possess photophysical, electrochemical, and thermal properties suitable for various applications, including organic electronics .

Electrochemical Applications

Some derivatives exhibit low reduction potential and high solubility, making them candidates for electrochemical applications such as in battery electrolytes .

Organic Synthesis

New indolo[2,3-b]quinoxaline-based compounds have been synthesized for potential use in organic chemistry and materials science due to their unique structural properties .

properties

IUPAC Name |

3-indolo[3,2-b]quinoxalin-6-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-15(22)9-10-20-14-8-4-1-5-11(14)16-17(20)19-13-7-3-2-6-12(13)18-16/h1-8H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVWYUAXRQFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)

![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)